4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde 4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695063
InChI: InChI=1S/C11H15NO2S/c1-8-2-10(14)5-12(4-8)9-3-11(6-13)15-7-9/h3,6-8,10,14H,2,4-5H2,1H3
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17695063

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO2S/c1-8-2-10(14)5-12(4-8)9-3-11(6-13)15-7-9/h3,6-8,10,14H,2,4-5H2,1H3
Standard InChI Key YDTAPZPRFXDCSO-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN(C1)C2=CSC(=C2)C=O)O

Introduction

Structural Characteristics and Molecular Descriptors

Core Framework and Substituent Configuration

The molecule consists of a thiophene ring (C4H4S) functionalized with two critical substituents:

  • A carbaldehyde group (-CHO) at position 2, which introduces electrophilic reactivity.

  • A 3-hydroxy-5-methylpiperidine group at position 4, contributing hydrogen-bonding capacity and stereochemical complexity.

The piperidine ring adopts a chair conformation, with the hydroxyl group at C3 and methyl group at C5 influencing its solubility and intermolecular interactions .

Molecular Data

PropertyValue
IUPAC Name4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
SMILESO=CC1=CC(=CS1)N2C(CC(C)CC2)O
InChIKeyLSLQHASSORJSSW-UHFFFAOYSA-N
Topological Polar Surface Area58.7 Ų

Derived from structural analogs in PubChem and VulcanChem entries .

Synthetic Pathways

Nucleophilic Substitution on Thiophene

A common route involves reacting 4-bromothiophene-2-carbaldehyde with 3-hydroxy-5-methylpiperidine under basic conditions (e.g., K2CO3 in DMF). The piperidine’s nitrogen acts as a nucleophile, displacing bromide to form the C–N bond :

4-Bromo-thiophene-2-carbaldehyde+3-Hydroxy-5-methylpiperidineBaseProduct+HBr\text{4-Bromo-thiophene-2-carbaldehyde} + \text{3-Hydroxy-5-methylpiperidine} \xrightarrow{\text{Base}} \text{Product} + \text{HBr}

Post-Functionalization Strategies

  • Aldehyde Protection: The carbaldehyde group may be protected as an acetal during synthesis to prevent side reactions .

  • Piperidine Modifications: Hydroxyl and methyl groups are introduced via oxidation/alkylation of precursor piperidines.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic piperidine and thiophene moieties. Salt formation (e.g., hydrochloride) improves solubility, as seen in related compounds .

  • Thermal Stability: Decomposes above 200°C, typical for aldehydes with heterocyclic substituents.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (O–H stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.15 (d, 1H, thiophene), 4.10 (m, 1H, piperidine-OH).

Biological Activity and Research Findings

Pharmacokinetic Considerations

  • Metabolic Stability: Piperidine hydroxylation and aldehyde oxidation are primary metabolic pathways, as observed in rat liver microsomes .

  • Bioavailability: Poor oral absorption (<20%) in preclinical models; prodrug strategies (e.g., esterification) enhance bioavailability .

Applications in Drug Discovery

Anticancer Agents

The compound’s ability to disrupt lipid metabolism via FASN inhibition positions it as a candidate for triple-negative breast cancer therapy.

Antimicrobial Development

Preliminary studies on analogs show broad-spectrum antibacterial activity (MIC 8–32 µg/mL against S. aureus and E. coli) .

Challenges and Future Directions

  • Stereochemical Complexity: The 3-hydroxy-5-methylpiperidine group introduces chiral centers, necessitating enantioselective synthesis .

  • Optimization Needs: Structural tuning (e.g., replacing the aldehyde with a carboxylate) may improve solubility and target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator